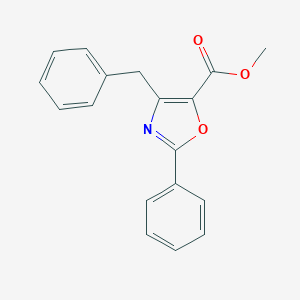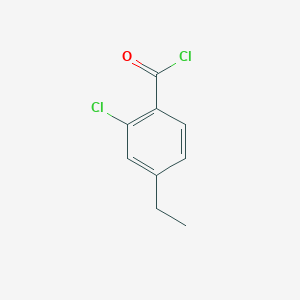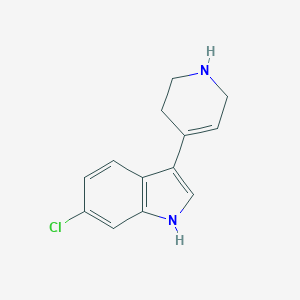
6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
説明
Synthesis Analysis
The synthesis of related compounds, such as 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, has been explored in the context of their activity as 5-HT6 receptor agonists. These compounds are synthesized and evaluated for their activity, with notable examples demonstrating significant potency and specificity in their interactions with the 5-HT6 receptor, indicating the importance of specific substituents and structural features for their biological activity (Mattsson et al., 2005).
Molecular Structure Analysis
A detailed examination of molecular structure through methods such as NMR, IR, MS, and X-ray diffraction reveals the compound's intricate details. For instance, the tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate provides insights into structural determinants through a series of substitution reactions, showing the impact of crystal structure data on understanding molecular interactions (Yao et al., 2023).
Chemical Reactions and Properties
The compound and its derivatives participate in a range of chemical reactions, highlighting the significance of their indole core and substituents in determining their chemical behavior. These reactions are pivotal in synthesizing various pharmacologically relevant structures and exploring their interactions with biological targets, underscoring the compound's versatility and potential for modification to achieve desired biological effects (Cole et al., 2005).
科学的研究の応用
Molecular Docking and Antimicrobial Activities
A study on substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives, which include structures related to 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, explored their synthesis, molecular docking studies, and antimicrobial activities. One compound exhibited significant CDOCKER energy, suggesting strong binding affinity in molecular docking simulations. Additionally, the derivatives showed promising antimicrobial activity against tested microorganisms (V. Ramya, S. Vembu, G. Ariharasivakumar, & M. Gopalakrishnan, 2017).
Neuropsychopharmacology
In neuropsychopharmacology, 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and its derivatives have been investigated for their effects on serotonin receptors, which play a crucial role in modulating various behaviors and physiological processes. One study analyzed the effects of similar compounds on inducing penile erections in rats, highlighting the role of 5-HT2C receptors in mediating these effects. The research provides insights into the complex pharmacological profiles of these compounds and their potential therapeutic applications (M. Millan, J. Péglion, G. Lavielle, & S. Perrin-Monneyron, 1997).
Anticancer Research
Another significant area of research involves the evaluation of indole derivatives, including those structurally related to 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, as potential anticancer agents. Studies have focused on their ability to inhibit specific cellular processes critical for cancer progression, such as vacuolar H+-ATPase activity, which is involved in tumor metastasis. By targeting this enzyme, indole derivatives can modulate the metastatic behavior of cancer cells, offering a novel approach to cancer therapy (R. Supino, G. Petrangolini, G. Pratesi, et al., 2008).
特性
IUPAC Name |
6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGWEDRPBNHZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434939 | |
| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
CAS RN |
180160-77-4 | |
| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


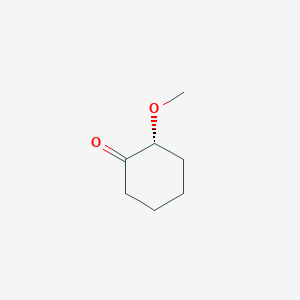
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
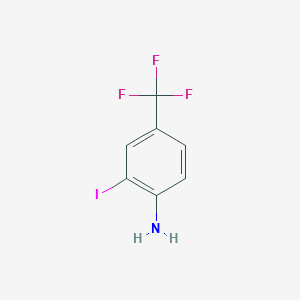
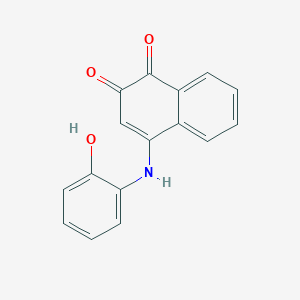
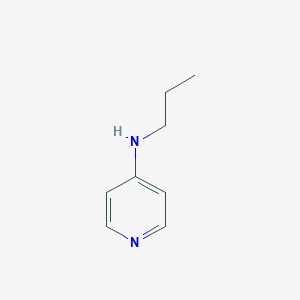
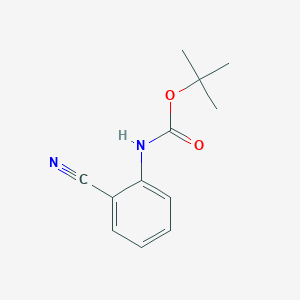
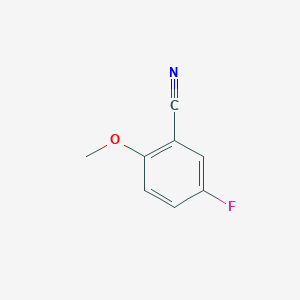
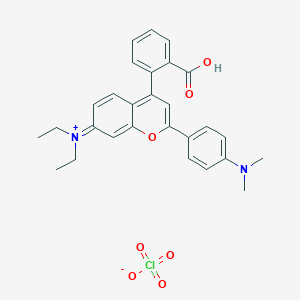
![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)


